REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].C1(C)C(C([O:13][C:14]2[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[CH:15]=2)=O)=CC=CC=1.O.Cl.C([O:27][CH2:28][CH3:29])C>>[OH:13][C:14]1[CH:15]=[C:16]([CH3:21])[CH:17]=[C:18]([CH3:20])[C:19]=1[C:28]([C:29]1[CH:18]=[CH:19][CH:14]=[CH:15][C:16]=1[CH3:17])=[O:27] |f:0.1.2.3|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)OC1=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 140°-150° C. for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
TEMPERATURE
|
Details
|
heated on the steam-bath until hydrolysis
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Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered through charcoal and kieselguhr
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with more diethyl ether (2×50 ml.)
|
Type
|
WASH
|
Details
|
The combined ethereal solutions were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue crystallised slowly
|
Type
|
ADDITION
|
Details
|
Light petroleum (b.p. 40°-60° C.; 50 ml.) was added
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
washed with light petroleum (b.p. 40°-60° C.) at 0° C.
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)C2=C(C=CC=C2)C)C(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |